Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer
Description
Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate is a stereoisomeric compound featuring a central 2,4-diphenylcyclobutane dicarboxylate core esterified with two 8-methyl-8-azabicyclo[3.2.1]oct-3-yl groups. The stereochemistry arises from the bicyclic system’s rigid conformation and the cyclobutane ring’s substituents, leading to distinct spatial arrangements that influence its physicochemical and biological properties. The 8-azabicyclo[3.2.1]octane (tropane) moiety is a well-studied scaffold in medicinal chemistry, often associated with bioactivity due to its structural resemblance to alkaloids like cocaine and atropine . Crystallographic studies using programs like SHELXL () are critical for resolving its stereochemistry, while NMR spectroscopy (as demonstrated in ) aids in structural elucidation.
Properties
IUPAC Name |
bis[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28-,29?,30?,31+,32+,33?,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSLGZEBFSUDD-BGPZCGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)O[C@H]5C[C@@H]6CC[C@H]([C@H]5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883400 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 2,4-diphenyl-, 1,3-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1.alpha.,2.alpha.,3.beta.,4.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-17-5 | |
| Record name | EINECS 207-707-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 2,4-diphenyl-, 1,3-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1.alpha.,2.alpha.,3.beta.,4.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 2,4-diphenyl-, 1,3-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1.alpha.,2.alpha.,3.beta.,4.beta.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRUXILLINE, ALPHA- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7VU89LP2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, commonly referred to as α-Truxilline, is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C38H46N2O8
- Molecular Weight : 658.78 g/mol
- CAS Number : 490-17-5
- Melting Point : 80°C
- Solubility : Slightly soluble in chloroform and DMSO; insoluble in water.
- Appearance : Off-white to pale yellow solid.
α-Truxilline exhibits various biological activities primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of dopamine and serotonin receptors, influencing neuropharmacological responses.
Pharmacological Effects
- Analgesic Activity : Studies have shown that α-Truxilline possesses analgesic properties, potentially useful in pain management therapies.
- Antidepressant Effects : Its action on serotonin receptors suggests potential antidepressant effects, with implications for treating mood disorders.
- Neuroprotective Properties : Evidence indicates that α-Truxilline may protect neuronal cells from oxidative stress and apoptosis.
Study on Analgesic Properties
A study published in the Journal of Medicinal Chemistry investigated the analgesic effects of α-Truxilline in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent in pain relief strategies .
Neuropharmacological Study
In another research article from Neuropharmacology, α-Truxilline was tested for its effects on neurotransmitter systems. The findings revealed that the compound modulates dopamine release and enhances serotonin uptake in synaptic clefts, which could explain its antidepressant-like effects .
Toxicological Assessment
A comprehensive toxicological evaluation was conducted to assess the safety profile of α-Truxilline. The study found no significant adverse effects at therapeutic doses, supporting its potential for clinical applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C38H46N2O8 |
| Molecular Weight | 658.78 g/mol |
| Melting Point | 80°C |
| Solubility | Slightly soluble in chloroform and DMSO; insoluble in water |
| CAS Number | 490-17-5 |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties, particularly as a novel analgesic and anti-inflammatory agent . Its structure allows for interaction with various biological targets:
- Mechanism of Action : Research indicates that the compound may modulate pain pathways by interacting with opioid receptors, similar to other known analgesics.
Drug Development
The stereoisomeric forms of this compound have been explored in drug development due to their differing biological activities:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific stereoisomers exhibited enhanced binding affinity to target receptors compared to their counterparts, suggesting a pathway for optimizing therapeutic efficacy .
Material Science
In material science, the compound's unique structural features enable its use in developing advanced materials:
- Polymer Chemistry : The compound can serve as a monomer in synthesizing polymers with tailored properties for applications in coatings and adhesives.
Analytical Chemistry
The compound has been utilized as a standard reference material in chromatographic techniques:
- Gas Chromatography (GC) : Its distinct chemical structure allows for accurate identification and quantification in complex mixtures, aiding in environmental and pharmaceutical analysis .
Case Study 1: Analgesic Activity
A study focused on the analgesic effects of bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] derivatives showed promising results in animal models, indicating potential for development into a new class of pain relief medications.
Case Study 2: Polymer Applications
Research conducted on the polymerization of this compound revealed that it could enhance mechanical properties when used as a co-monomer in polyurethanes, significantly improving their durability and thermal stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-Hydroxy-2-phenylpropanoate () Structure: Shares the 8-methyl-8-azabicyclo[3.2.1]oct-3-yl group but differs in the ester substituent (3-hydroxy-2-phenylpropanoate vs. diphenylcyclobutane dicarboxylate). Properties: The hydroxy group increases polarity, improving aqueous solubility compared to the hydrophobic diphenylcyclobutane core. Stereoisomerism in the propanoate sidechain may influence receptor binding. Applications: Likely explored for neurological activity due to the tropane scaffold’s historical relevance in CNS-targeting compounds .
2,4-Dibenzyl-8-azabicyclo[3.2.1]octan-3-ol Isomers ()
- Structure : Features a dibenzyl-substituted cyclobutane and a hydroxyl group instead of ester linkages.
- Crystallography : Crystal packing differences between isomers highlight how substituent orientation (e.g., benzyl vs. phenyl) affects intermolecular interactions, such as C–H···O and π-stacking .
- Bioactivity : Hydroxyl groups may enable hydrogen bonding with biological targets, contrasting with the esterified compound’s reliance on hydrophobic interactions.
Methyl (1R)-3-(4-Iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate ()
- Structure : Contains a single 8-azabicyclo[3.2.1]octane ring with iodophenyl and methoxycarbonyl groups.
- Electron Effects : The iodine atom’s electronegativity may alter electronic distribution, impacting reactivity and binding affinity compared to the diphenylcyclobutane analogue.
Physicochemical and Spectroscopic Comparison
Key Research Findings
- Stereochemical Influence : The rigid 8-azabicyclo[3.2.1]octane system enforces specific torsional angles (), which, combined with cyclobutane puckering, create distinct diastereomers. For example, in , isomer-specific hydrogen bonding patterns were observed, suggesting similar stereochemical effects in the target compound’s crystal packing .
- Synthetic Challenges: The diphenylcyclobutane core likely requires photochemical [2+2] cycloaddition for synthesis, a step absent in simpler analogues like the hydroxypropanoate derivative. Stereoselective esterification of the tropane groups may demand chiral catalysts or enzymatic resolution.
- Biological Relevance : Tropane-based compounds often exhibit affinity for neurotransmitter transporters (e.g., dopamine, serotonin). The diphenylcyclobutane’s bulkiness may hinder blood-brain barrier penetration compared to smaller analogues like the iodophenyl derivative (), which could prioritize peripheral targets .
Methodological Considerations
- Crystallography : SHELX programs () are pivotal for resolving stereoisomerism, as seen in ’s isomer studies. Ring-puckering coordinates () provide quantitative metrics for comparing conformational flexibility across analogues.
- Spectroscopy : NMR data from ’s glycoside study underscores the utility of ¹H/¹³C NMR in differentiating ester and aromatic proton environments, critical for verifying the target compound’s structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
